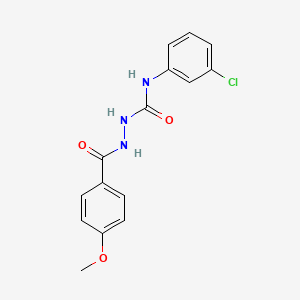
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide, also known as C16, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazinecarboxamide derivative that exhibits potent antitumor activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to the activation of the apoptotic pathway. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective antitumor agent. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Furthermore, N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is its high purity and high yield, which makes it suitable for further research. Another advantage is its low toxicity in normal cells, which makes it a potential candidate for clinical trials. However, one limitation of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide. One direction is to further investigate the mechanism of action of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide and its potential targets in cancer cells. Another direction is to explore the use of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide in combination with other chemotherapy drugs for enhanced antitumor activity. Additionally, the development of new formulations of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide with improved solubility and bioavailability may further enhance its potential as an antitumor agent.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide involves the reaction of 3-chloroaniline with 4-methoxybenzoylhydrazine in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide. The synthesis method of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been optimized to yield high purity and high yield of the compound, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been extensively studied for its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vitro studies have shown that N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide inhibits cell growth and induces apoptosis in cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide in animal models. Furthermore, N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-7-5-10(6-8-13)14(20)18-19-15(21)17-12-4-2-3-11(16)9-12/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROVRDRXSNYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
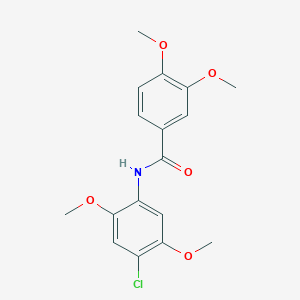
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
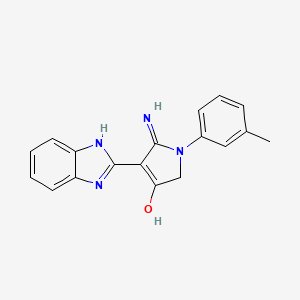
![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)

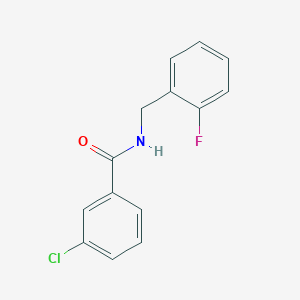
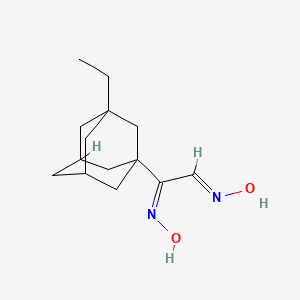
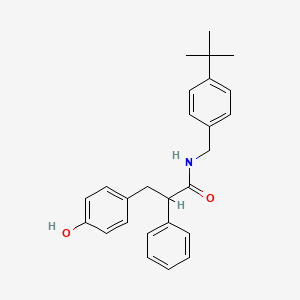
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)